Enhanced Lipophilicity (XLogP3-AA = 4.2) Drives Target Engagement and Permeability
The target compound exhibits a computed XLogP3-AA value of 4.2, which is significantly higher than the non-brominated analog 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (XLogP3-AA ≈ 2.9). This increased lipophilicity, driven by the 8-bromo substituent, can enhance membrane permeability and binding to hydrophobic receptor pockets, a known requirement for high affinity towards peripheral benzodiazepine receptors (PBR) [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine, XLogP3-AA ≈ 2.9 |
| Quantified Difference | ΔXLogP3-AA ≈ +1.3 |
| Conditions | Computed by XLogP3 3.0, as reported in PubChem [2] |
Why This Matters
For procurement in drug discovery programs targeting intracellular or CNS receptors, the higher lipophilicity of the 8-bromo derivative makes it a superior starting point for optimizing blood-brain barrier penetration and receptor occupancy compared to the non-brominated baseline.
- [1] Trapani G, Franco M, Latrofa A, Ricciardi L, Carotti A, Serra M, Sanna E, Biggio G, Liso G. Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. J Med Chem. 1999;42(19):3934-3941. View Source
- [2] PubChem. 8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine. CID 45158640. National Library of Medicine. View Source
